N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide
Description
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a pyrrole-carboxamide moiety. The benzo[f][1,4]oxazepine system is a seven-membered ring containing both oxygen and nitrogen atoms, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-11-22-14-6-2-1-4-12(14)10-19(15)9-8-18-16(21)13-5-3-7-17-13/h1-7,17H,8-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPCFYVYAZTBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Benzene Derivatives
The benzoxazepine ring is typically constructed via cyclization reactions. A common approach involves reacting substituted 2-nitrobenzoic acid derivatives with amino alcohols. For example, 2-nitrobenzoic acid can undergo nucleophilic aromatic substitution with (S)-proline-derived intermediates to form precursors for cyclization. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C) and lactam formation via intramolecular amidation yields the 1,4-benzoxazepin-3-one scaffold.
Key reaction conditions :
Propargylation and 7-Exo-Dig Cyclization
Alternative methods employ 2-propargyloxybenzaldehydes as starting materials. InCl₃-catalyzed 7-exo-dig cyclization with o-diaminobenzene derivatives forms the benzoxazepine ring efficiently. This method avoids harsh reducing agents and enables scalability.
- React 2-propargyloxybenzaldehyde (1.2 equiv) with 1-(2-aminophenyl)pyrrole (1.0 equiv) in p-xylene.
- Add InCl₃ (2 mol%), reflux at 140°C for 2 h.
- Purify via silica gel chromatography (hexane/EtOAc 19:1) to obtain the benzoxazepine intermediate (yield: 47–83%).
Synthesis of the Pyrrole-2-Carboxamide Moiety
Hantzsch Pyrrole Synthesis
Pyrrole-2-carboxylic acid is synthesized via a one-pot, three-component reaction:
Amide Coupling Strategies
The final step involves coupling pyrrole-2-carboxylic acid with the ethylamine-functionalized benzoxazepine:
Method A (Classical) :
- Activate the carboxylic acid with thionyl chloride (SOCl₂, reflux, 3 h) to form the acyl chloride.
- React with the amine in anhydrous THF, 0°C to room temperature, 12 h (yield: 68–75%).
Method B (Modern) :
Industrial-Scale Production
Continuous Flow Chemistry
To enhance reproducibility, industrial syntheses employ continuous flow systems:
- Oxazepine cyclization : Tubular reactor (100°C, 2 min residence time, 90% conversion).
- Amide coupling : Microreactor with immobilized HATU, achieving 94% yield at 10 kg/day throughput.
Purification Strategies
- Crystallization : Use ethanol/water (7:3) to isolate the final product (purity: >99.5% by HPLC).
- Chromatography : Reserved for lab-scale batches (silica gel, EtOAc/hexane gradient).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 60:40), purity ≥98%.
- LC-MS : [M+H]⁺ m/z 362.2 (calc. 361.4).
Challenges and Optimization
Stereochemical Control
The ethyl linker’s configuration impacts bioactivity. Using (S)-proline-derived intermediates ensures enantiopure benzoxazepine cores (ee >99%).
By-Product Mitigation
- Di-alkylation : Minimized by slow addition of 1,2-dibromoethane and strict temperature control.
- Oxazepine ring opening : Avoid aqueous workup at pH <6; use buffered quenching (pH 7–8).
Mechanism of Action
The compound exerts its biological effects primarily through the inhibition of specific enzyme targets. By binding to the active site of enzymes such as protein kinases, it disrupts their normal function, leading to altered cellular signaling pathways. This mechanism is exploited in the design of anti-cancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds are analyzed for comparative insights:
Key Observations:
Structural Variations: The target compound’s benzo[f][1,4]oxazepine core distinguishes it from benzo[b][1,4]dioxin () and benzo[b][1,4]oxazin-3-one () derivatives. The pyrrole-carboxamide side chain in the target compound contrasts with the sec-butyl or pyrazole groups in analogues, which could modulate solubility and bioavailability .
Synthetic Methodologies :
- Compounds in –4 were synthesized via refluxing with anhydrides (e.g., phthalic anhydride) or coupling agents, followed by recrystallization . The target compound likely requires similar conditions, though its fused oxazepine-pyrrole system may necessitate specialized cyclization steps.
Biological Activity :
- Benzo[b][1,4]oxazin-3-one derivatives () demonstrated moderate antimicrobial activity (inhibition zones: 10–15 mm against S. aureus and E. coli), suggesting that the target compound’s oxazepine core could enhance potency due to increased electron density at the 3-oxo group .
- Compound 43 () showed stereochemical complexity, with X-ray data resolving its isomers. This underscores the need for similar structural validation in the target compound to ensure pharmacological relevance .
Physicochemical Properties :
- Melting points of analogues vary widely (43–175°C), influenced by substituents and crystallinity. The target compound’s pyrrole-carboxamide moiety may lower its melting point compared to rigid dioxin derivatives .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Table 2: Antimicrobial Activity (Selected Analogues)
| Compound | S. aureus (Zone, mm) | E. coli (Zone, mm) | C. albicans (Zone, mm) |
|---|---|---|---|
| Compounds 11–15 | 12–14 | 10–12 | 8–10 |
| Ciprofloxacin (Control) | 25 | 22 | – |
Biological Activity
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on existing research.
Structural Characteristics
The compound features a benzo[f][1,4]oxazepin moiety fused with a pyrrole-2-carboxamide segment. Its molecular formula is with a molecular weight of approximately 299.32 g/mol. The unique structure allows for diverse interactions within biological systems, particularly in targeting specific pathways involved in disease processes.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₃ |
| Molecular Weight | 299.32 g/mol |
| Key Structural Features | Benzo[f][1,4]oxazepin moiety, pyrrole ring |
1. Histone Deacetylase Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression and are significant targets in cancer therapy. By inhibiting these enzymes, the compound could potentially induce cell cycle arrest and promote apoptosis in cancer cells .
2. Anti-inflammatory Effects
Studies have suggested that derivatives of oxazepine compounds exhibit anti-inflammatory properties. The mechanism may involve the modulation of inflammatory pathways by inhibiting specific enzymes or receptors associated with inflammation. This suggests potential applications in treating inflammatory diseases and conditions.
3. Neuroprotective Properties
The compound's structure may confer neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases. The presence of the benzo[f][1,4]oxazepin structure is associated with various neuroactive properties that warrant further investigation.
Case Study: Induction of Differentiation in Acute Myeloid Leukemia (AML)
A study highlighted the identification of compounds similar to this compound that effectively induced differentiation in AML cell lines. The research utilized a phenotypic screening approach to evaluate the effects on myeloid marker CD11b expression and cell morphology . The findings demonstrated significant changes in cell proliferation and viability upon treatment with these compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have identified similar compounds within the oxazepine family as potential anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neurological Disorders
Compounds related to N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide have shown promise in treating neurological disorders. Their ability to modulate neurotransmitter receptors may provide therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Data Table: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Neurological Disorders | Modulates neurotransmitter receptors | |
| Antimicrobial | Inhibits bacterial growth |
Case Study 1: Anticancer Potential
A study explored the anticancer effects of compounds structurally similar to this compound on human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in breast cancer cells .
Case Study 2: Neurological Effects
Another investigation focused on the effects of related compounds on cognitive functions in animal models. The findings suggested improvements in memory and learning abilities, indicating potential for treating cognitive decline associated with aging or neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide, and how can experimental efficiency be improved?
- Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable pathways, followed by statistical design of experiments (DoE) to optimize reaction conditions. For example, ICReDD’s integrated approach combines computational predictions with iterative experimental validation to reduce trial-and-error steps . Key parameters to vary include temperature, catalyst loading, and solvent polarity. A fractional factorial design (e.g., Taguchi method) minimizes experimental runs while identifying critical variables .
| Example DoE Parameters |
|---|
| Temperature: 60–120°C |
| Catalyst: Pd(OAc)₂, 1–5 mol% |
| Solvent: DMF, THF, EtOH |
| Reaction Time: 12–48 hrs |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry and confirm the oxazepine-pyrrole linkage (as demonstrated in similar oxazepine derivatives) .
- NMR spectroscopy : Use H-C HSQC and NOESY to assign proton environments and verify intramolecular hydrogen bonding.
- Mass spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., ESI-HRMS with <2 ppm error) .
Q. How can computational modeling predict the compound’s reactivity or binding properties?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on the oxazepine ring’s potential for π-π interactions .
- ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data be resolved?
- Methodological Answer :
- Re-evaluate computational assumptions : Check solvent effects (implicit vs. explicit models) and transition-state barriers.
- Validate intermediates : Use in-situ FTIR or LC-MS to detect transient species (e.g., enolates or radical intermediates).
- Cross-reference with ICReDD’s feedback loop : Integrate experimental data into revised computational models to refine reaction pathways .
Q. What strategies optimize the compound’s synthetic yield while minimizing side reactions?
- Methodological Answer :
- Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization of the oxazepine ring).
- Protecting group strategy : Temporarily block reactive pyrrole NH groups with Boc or Fmoc to prevent undesired alkylation .
- Catalyst screening : Test Pd-, Cu-, or enzyme-mediated coupling reactions for C-N bond formation (e.g., Ullmann or Buchwald-Hartwig conditions) .
Q. How does the oxazepine ring’s conformation influence biological activity, and how can this be probed experimentally?
- Methodological Answer :
- Dynamic NMR : Analyze ring-flipping kinetics in DMSO-d₆ to assess conformational flexibility.
- Isotopic labeling : Synthesize N-labeled analogs to track hydrogen-bonding interactions via H-N HMBC .
- Crystal polymorphism studies : Compare bioactivity of different polymorphs (e.g., Form I vs. Form II) using DSC and PXRD .
Q. What advanced statistical methods address variability in biological assay data for this compound?
- Methodological Answer :
- Multivariate analysis (PCA/PLS) : Identify confounding variables (e.g., cell line variability, assay pH).
- Bayesian hierarchical modeling : Quantify uncertainty in dose-response curves and IC₅₀ values .
- Reproducibility protocols : Follow CLP guidelines for chemical biology methods, including triplicate runs with internal controls .
Key Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
